

Spectroscopic Profile of 4-(Cyclopropylsulfinyl)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Cyclopropylsulfinyl)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-(Cyclopropylsulfinyl)phenylboronic acid**, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide presents expected spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **4-(Cyclopropylsulfinyl)phenylboronic acid** based on established spectroscopic principles and data from analogous structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	s (br)	2H	B(OH)-
~7.9 - 8.1	d	2H	Ar-H (ortho to -B(OH) ₂)
~7.6 - 7.8	d	2H	Ar-H (ortho to -S(O)R)
~2.5 - 2.7	m	1H	-S(O)-CH-
~1.0 - 1.3	m	2H	Cyclopropyl -CH ₂ -
~0.8 - 1.0	m	2H	Cyclopropyl -CH ₂ -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~145 - 150	Ar-C-S(O)
~135 - 140	Ar-C-B(OH) ₂
~130 - 135	Ar-CH
~125 - 130	Ar-CH
~30 - 35	-S(O)-CH-
~5 - 10	Cyclopropyl -CH ₂ -

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H Stretch (Boronic Acid, H-bonded)
~3100 - 3000	Medium	C-H Stretch (Aromatic & Cyclopropyl)
~1600	Medium	C=C Stretch (Aromatic)
~1400	Strong	B-O Stretch
~1350	Strong	B-O-H Bend
~1050	Strong	S=O Stretch (Sulfoxide)

Sample State: Solid (ATR)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion Type
211.05	[M+H] ⁺
233.03	[M+Na] ⁺
193.04	[M+H - H ₂ O] ⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode Molecular Formula: C₉H₁₁BO₃S
Molecular Weight: 210.06 g/mol [\[1\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are general and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-(Cyclopropylsulfinyl)phenylboronic acid**.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the field on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.

- Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 200 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
- Process the data similarly to the ^1H spectrum and reference it to the solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Background Collection:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **4-(Cyclopropylsulfinyl)phenylboronic acid** sample onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing:
 - The instrument software will automatically perform a background subtraction.
 - Process the resulting spectrum by applying baseline correction if necessary.

- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

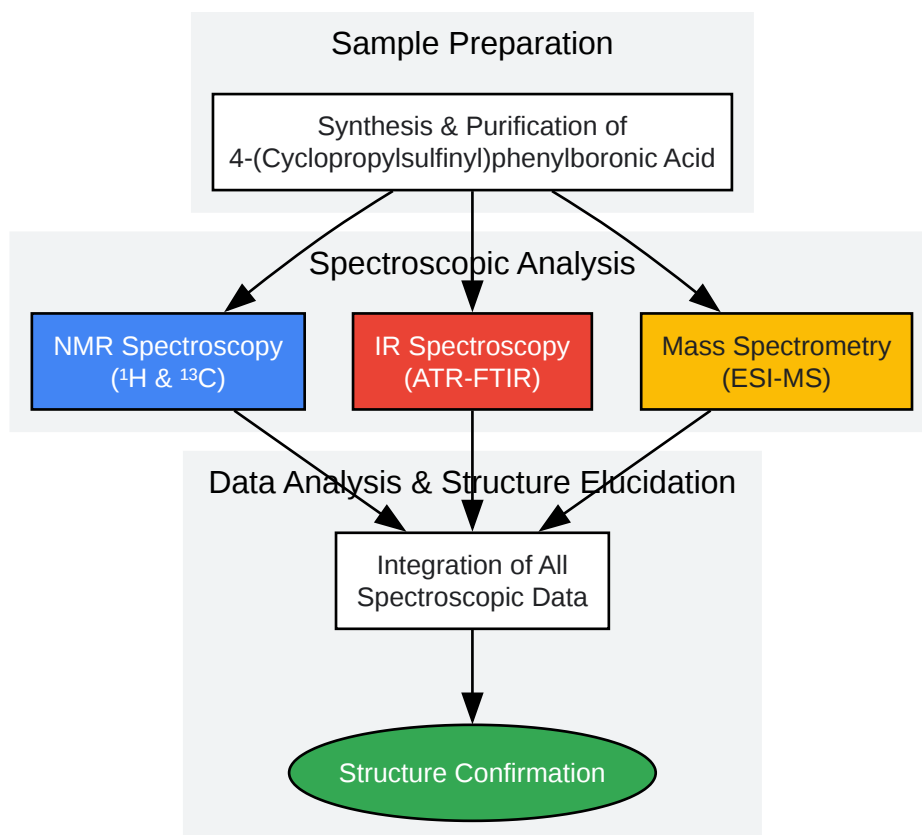
Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of **4-(Cyclopropylsulfinyl)phenylboronic acid** (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- Instrument Setup and Analysis:
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal for the molecule of interest.
 - Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern, if any, to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **4-(Cyclopropylsulfinyl)phenylboronic acid**.

Workflow for Spectroscopic Analysis of 4-(Cyclopropylsulfinyl)phenylboronic Acid



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Caption: Logical workflow for the spectroscopic analysis of the target compound.

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References

- 1. books.rsc.org [books.rsc.org]

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